molecular formula C16H11ClINO2 B6044318 N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B6044318
M. Wt: 411.62 g/mol
InChI Key: OYVXKLABQRHWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as CI976, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CI976 belongs to the class of benzofuran derivatives and has been shown to exhibit potent antidiabetic and hypolipidemic effects.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide acts by activating the peroxisome proliferator-activated receptor (PPAR) gamma. PPAR gamma is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPAR gamma leads to increased insulin sensitivity, improved glucose uptake, and reduced lipid accumulation in the liver. N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Inhibition of ACAT leads to reduced cholesterol accumulation in the liver and improved lipid profile.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and reduce lipid accumulation in the liver. N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has also been shown to reduce triglyceride and cholesterol levels in the blood. These effects make N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide a promising candidate for the treatment of type 2 diabetes and dyslipidemia.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective PPAR gamma agonist, making it an ideal tool for studying the role of PPAR gamma in glucose and lipid metabolism. N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide also has a short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for the study of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of research is the development of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide analogs with improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the long-term effects of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide on glucose and lipid metabolism. Additionally, the potential use of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide in combination with other antidiabetic and hypolipidemic agents should be explored. Finally, the role of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide in the prevention of diabetic complications such as neuropathy and nephropathy should be investigated.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 2-chloro-4-iodophenol with 3-methyl-2-benzofuran-1-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antidiabetic and hypolipidemic effects in animal models. N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic rats. It has also been found to reduce triglyceride and cholesterol levels in the blood. These effects make N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide a promising candidate for the treatment of type 2 diabetes and dyslipidemia.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClINO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-13-7-6-10(18)8-12(13)17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXKLABQRHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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